Moretenone Analgesic Potency: 16- to 26-Fold Superior Efficacy Relative to Aspirin and Paracetamol in Murine Visceral Pain Model
Moretenone exhibits marked analgesic efficacy that substantially exceeds that of clinically established non-steroidal anti-inflammatory and analgesic reference compounds [1]. In a direct head-to-head comparison using the acetic acid-induced abdominal constriction model (a standard visceral pain assay), moretenone demonstrated 16- to 26-fold higher efficacy than both aspirin and paracetamol when administered intraperitoneally [2]. Both moretenone and the reference drugs selectively inhibited the second (inflammatory) phase of the formalin test, indicating a specific anti-inflammatory analgesic mechanism rather than generalized antinociception [3].
| Evidence Dimension | Analgesic efficacy (relative potency) |
|---|---|
| Target Compound Data | 16- to 26-fold higher efficacy than aspirin and paracetamol |
| Comparator Or Baseline | Aspirin (acetylsalicylic acid) and paracetamol (acetaminophen) |
| Quantified Difference | 16× to 26× more potent |
| Conditions | Acetic acid-induced abdominal constrictions in mice; intraperitoneal administration route; formalin test (second phase inhibition) |
Why This Matters
This magnitude of analgesic potency differentiation (16–26×) justifies selection of moretenone as a reference standard for analgesic screening assays and as a lead scaffold for pain therapeutic development.
- [1] Gaertner M, Müller L, Roos JF, et al. Analgesic triterpenes from Sebastiania schottiana roots. Phytomedicine. 1999;6(1):41-44. doi:10.1016/S0944-7113(99)80033-6. PMID: 10228610. View Source
- [2] Gaertner M, Müller L, Roos JF, et al. Analgesic triterpenes from Sebastiania schottiana roots. Phytomedicine. 1999;6(1):41-44. Abstract. View Source
- [3] PMID: 10228610. Analgesic triterpenes from Sebastiania schottiana roots. Phytomedicine 1999. View Source
